![molecular formula C12H20O4 B14388671 Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate CAS No. 89930-10-9](/img/structure/B14388671.png)
Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate is an organic compound with a complex structure that includes a dioxolane ring and a methylpentene side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate typically involves the reaction of 4-methylpent-3-en-1-ol with acetic acid and a dioxolane derivative under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction. The reaction mixture is typically heated to a temperature range of 60-80°C to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The dioxolane ring and ester group play crucial roles in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methylpent-3-en-1-ol: A homoallylic alcohol with similar structural features.
DAMASCENOLIDE TM: A compound with a similar dioxolane ring structure.
MDMB-4en-PINACA: A synthetic cannabinoid with a related ester group.
Uniqueness
Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate is unique due to its combination of a dioxolane ring and a methylpentene side chain, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
89930-10-9 |
|---|---|
Molekularformel |
C12H20O4 |
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
methyl 2-[2-(4-methylpent-3-enyl)-1,3-dioxolan-2-yl]acetate |
InChI |
InChI=1S/C12H20O4/c1-10(2)5-4-6-12(9-11(13)14-3)15-7-8-16-12/h5H,4,6-9H2,1-3H3 |
InChI-Schlüssel |
UGVAYLTWKDXLRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC1(OCCO1)CC(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14388609.png)
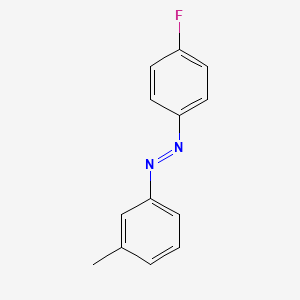
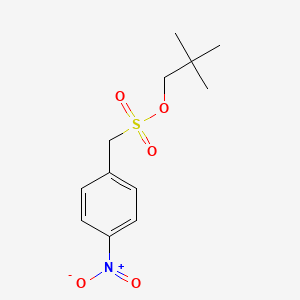
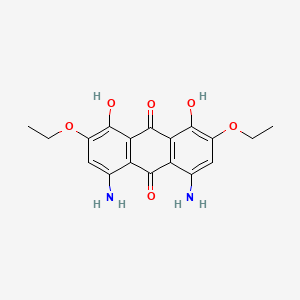

![4-[(Acetyloxy)methyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14388622.png)
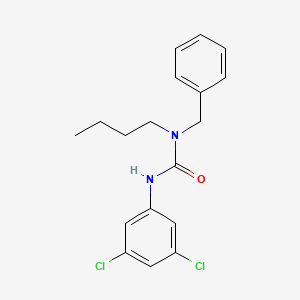
![2-Chloro-N-hydroxy-N-[3-(hydroxyimino)-2-methylpentan-2-yl]acetamide](/img/structure/B14388627.png)
![4-(4-Chlorophenyl)-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14388629.png)
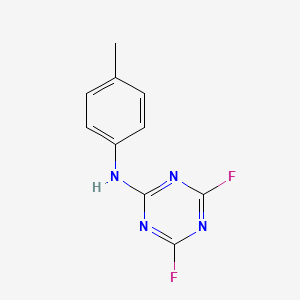
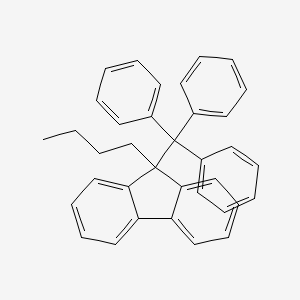
![1-[1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl]-1H-1,2,4-triazole](/img/structure/B14388634.png)
![3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-yl acetate](/img/structure/B14388645.png)

